4-Bromo-2-butyl-2H-1,2,3-triazole
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Overview
Description
4-Bromo-2-butyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound features a bromine atom at the 4th position and a butyl group at the 2nd position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-butyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between an alkyne and an azide. The reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to yield the triazole ring. The bromination at the 4th position can be achieved using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to avoid over-bromination and to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Amines, thiols
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of de-brominated or hydrogenated products.
Substitution: Formation of substituted triazoles with different functional groups.
Scientific Research Applications
4-Bromo-2-butyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-Bromo-2-butyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure without any substituents.
4-Bromo-2-methyl-2H-1,2,3-triazole: Similar to 4-Bromo-2-butyl-2H-1,2,3-triazole but with a methyl group instead of a butyl group.
4-Bromo-2-phenyl-2H-1,2,3-triazole: Contains a phenyl group at the 2nd position instead of a butyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C6H10BrN3 |
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Molecular Weight |
204.07 g/mol |
IUPAC Name |
4-bromo-2-butyltriazole |
InChI |
InChI=1S/C6H10BrN3/c1-2-3-4-10-8-5-6(7)9-10/h5H,2-4H2,1H3 |
InChI Key |
QXVHQUXDGGWDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1N=CC(=N1)Br |
Origin of Product |
United States |
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